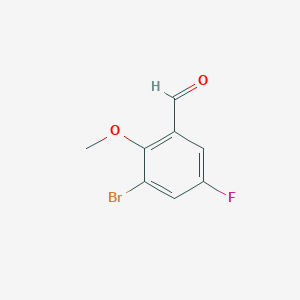
3-Bromo-5-fluoro-2-methoxybenzaldehyde
Descripción general
Descripción
3-Bromo-5-fluoro-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-5-fluoro-2-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential applications in drug design.
Chemical Structure and Properties
This compound consists of a benzaldehyde backbone with three functional groups: a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. This combination of halogens and a methoxy group influences its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
Case Studies and Findings
-
MCF-7 Breast Cancer Cells :
- The compound exhibits significant cytotoxicity against MCF-7 cells, with an IC50 value of approximately 7.17 µM, indicating strong anticancer activity .
- The mechanism involves modulation of mitochondrial apoptosis pathways, specifically affecting Bcl-2 family proteins. The compound downregulates Bcl-2 while upregulating Bax, significantly increasing the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis in cancer cells .
- Lung Cancer Cells :
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains.
Research Findings
- Bacterial Strains Tested :
Understanding the pharmacokinetics of this compound is essential for its therapeutic application.
Absorption and Distribution
- Compounds similar to this benzaldehyde derivative are generally well absorbed in biological systems, allowing for effective distribution throughout the body.
Mode of Action
- The exact biochemical pathways remain under investigation; however, it is hypothesized that the compound may interact with various enzymes and receptors involved in cell growth and survival pathways, contributing to its anticancer and antimicrobial effects.
Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 7.17 µM | Modulation of Bcl-2/Bax ratio |
| A549 (Lung Cancer) | Not specified | Apoptosis induction through mitochondrial pathways | |
| Antimicrobial | Bacillus subtilis | MIC values vary | Inhibition of bacterial growth |
| Escherichia coli | MIC values vary | Disruption of cellular functions |
Propiedades
IUPAC Name |
3-bromo-5-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXNMOPCEBWUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















